9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleotides, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through a series of condensation and cyclization reactions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.
Substitution with 3,5-Dimethylphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the purine ring is functionalized with the 3,5-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.
Reduction: Reduction reactions could target the purine ring or the substituent groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the purine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring or purine core.
Scientific Research Applications
Chemistry
In chemistry, 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its interactions with nucleic acids or proteins
Medicine
Medically, compounds with purine structures are often explored for their therapeutic potential. This compound could be investigated for its activity against various diseases, including cancer, viral infections, and metabolic disorders.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The cyclopropyl and dimethylphenyl groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is a methylated xanthine derivative.
Allopurinol: A medication used to treat gout, which is a structural analog of hypoxanthine.
Uniqueness
What sets 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine apart is the presence of the cyclopropyl and dimethylphenyl groups
Properties
IUPAC Name |
9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHBNFSBMKZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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